(3R,4R)-3-(Boc-amino)-4-methylpiperidine
Overview
Description
(3R,4R)-3-(Boc-amino)-4-methylpiperidine is a chiral compound with significant importance in organic synthesis and pharmaceutical research. The compound features a piperidine ring substituted with a Boc-protected amino group and a methyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-(Boc-amino)-4-methylpiperidine typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group. One common method starts with the chiral resolution of racemic mixtures, followed by the selective protection of the amino group. The reaction conditions often include the use of Boc anhydride and a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes and enzyme catalysis to enhance efficiency and yield. These methods are designed to be scalable and cost-effective, ensuring a consistent supply of high-purity compound .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-(Boc-amino)-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(3R,4R)-3-(Boc-amino)-4-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3R,4R)-3-(Boc-amino)-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to participate in biochemical reactions. The compound’s chiral nature also plays a crucial role in its binding affinity and selectivity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-3-Amino-1-Boc-4-methylpiperidine
- (3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide
Uniqueness
(3R,4R)-3-(Boc-amino)-4-methylpiperidine is unique due to its specific stereochemistry and the presence of the Boc-protected amino group. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of chiral drugs and other bioactive compounds .
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAAVGHNGCRJNY-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601181598 | |
Record name | 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601181598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250275-22-0 | |
Record name | 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250275-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601181598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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